molecular formula C10H9NO3 B050240 5-Nitro-2-tetralone CAS No. 89331-01-1

5-Nitro-2-tetralone

Cat. No. B050240
CAS RN: 89331-01-1
M. Wt: 191.18 g/mol
InChI Key: HCTMHJVZTNLVLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Nitro-2-tetralone and related compounds often involves the nitration of tetralones or the use of nitroolefins in catalytic asymmetric reactions. For example, Rufer et al. (1975) reported the synthesis of 2-(5-Nitro-2-imidazolylmethylene)-1-tetralones through a process evaluating their antimicrobial activities, highlighting the broad antibacterial spectrum of the synthesized compounds (Rufer, Kessler, & Schröder, 1975). Nath and Pan (2017) developed an organocatalytic asymmetric Tamura cycloaddition with α-branched nitroolefins to synthesize highly functionalized 1-tetralone compounds, showcasing the reaction's high enantioselectivity and good diastereoselectivity (Nath & Pan, 2017).

Molecular Structure Analysis

The molecular structure of 5-Nitro-2-tetralone and its polymorphs can be characterized by various spectroscopic methods and X-ray diffraction analysis. Pogoda, Janczak, and Videnova-Adrabińska (2016) synthesized new polymorphic forms of 5-nitrofurazone, closely related to 5-Nitro-2-tetralone, and analyzed their molecular organization in terms of conformation and hydrogen-bonded networks (Pogoda, Janczak, & Videnova-Adrabińska, 2016).

Chemical Reactions and Properties

5-Nitro-2-tetralone participates in various chemical reactions, leading to the synthesis of compounds with potential biological activity or materials with specific properties. For instance, Aksenov et al. (2023) described a diastereoselective assembly of tetralone derivatives through a tandem Michael reaction and ipso-substitution of the nitro group, producing 1-tetralones with two contiguous chiral centers (Aksenov et al., 2023).

Scientific Research Applications

  • β-Adrenoceptor Agonistic Activity : A study by Miyake et al. (1977) synthesized derivatives of 5-Nitro-2-tetralone and found potent β-adrenoceptor agonistic activity with significant β2-selectivity in these compounds (Miyake et al., 1977).

  • Antibacterial and Antitrichomonal Activities : Rufer et al. (1975) reported that derivatives of 5-Nitro-2-tetralone displayed a broad antibacterial spectrum, including effectiveness against Proteus species and Pseudomonas aeruginosa. Some derivatives also showed extraordinary antitrichomonal activities (Rufer et al., 1975).

  • Synthesis of 5,6-Dihydrobenzacridines : Ju (2003) explored the synthesis of 5,6-dihydrobenzacridines aided by low-valent titanium reagents, starting with 2 (o nitrobenzal) 1 tetralones (Ju, 2003).

  • Deprotonation Study : Nevy et al. (1997) investigated the deprotonation of phenyl-substituted 2-tetralones, including 6-nitro-2-tetralone, in aqueous sodium hydroxide. This study provided insights into the transition state imbalance in these reactions (Nevy et al., 1997).

  • Synthesis of Tetrahydrochromenes and Dihydronaphthofurans : Reddy et al. (2023) reported on the synthesis of substituted tetrahydrochromenes and dihydronaphthofurans via a cascade process, starting from β-tetralone (Reddy et al., 2023).

  • Synthesis of Benzo[h]quinazolines and Dibenzo[a,i]phenanthridines : Herrera et al. (2006) described the one-pot synthesis of benzo[h]quinazolines and dibenzo[a,i]phenanthridines from 1-tetralone and 2-tetralone, respectively, highlighting the versatility of tetralone derivatives in chemical synthesis (Herrera et al., 2006).

  • Synthesis of 3,4-Cyclopenta-1-tetralones : Uenoyama et al. (2005) achieved the synthesis of 3,4-cyclopenta-1-tetralones through a one-pot sequence involving radical cyclization and carbonylation (Uenoyama et al., 2005).

  • Antiproliferative and Antibacterial Activity : Cuartas et al. (2019) synthesized new benzo[g]indazoles functionalized with 6-nitro groups starting from benzylidene tetralones. These compounds exhibited significant antiproliferative activity against lung carcinoma cell lines and antibacterial activity against N. gonorrhoeae (Cuartas et al., 2019).

  • Hydrogenation of Nitroderivatives : Trandafir et al. (2020) conducted a study on the hydrogenation of nitroderivatives, including 7-nitro-1-tetralone, using a composite catalyst. This research contributes to the field of catalysis and chemical synthesis (Trandafir et al., 2020).

Safety And Hazards

Safety measures for handling 5-Nitro-2-tetralone include wearing tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves. If exposure limits are exceeded or irritation symptoms are experienced, a full-face respirator should be used . Avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .

Future Directions

The future directions for 5-Nitro-2-tetralone could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, the development of green and sustainable methods for amide hydrogenation is a central focus of modern organic synthesis, and 5-Nitro-2-tetralone could play a role in this research .

properties

IUPAC Name

5-nitro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTMHJVZTNLVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80519741
Record name 5-Nitro-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-tetralone

CAS RN

89331-01-1
Record name 5-Nitro-3,4-dihydronaphthalen-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WE Haefliger - Helvetica chimica acta, 1984 - Wiley Online Library
… To this end, a solution of 5-nitro-2-tetralone (7) [l] in benzene was condensed with methylamine and methyl 2-(bromomethy1)acrylate in a water separator for about 40 h to furnish …
Number of citations: 14 onlinelibrary.wiley.com
SY Mahmood, MC Lallemand, L Sader-Bakaouni… - Tetrahedron, 2004 - Elsevier
… But to date there are few synthetic approaches to the framework of lysergic acid beginning with other subunits: a 5-nitro-2-tetralone, 6 a β-naphtol nucleus, 7 a 2-bromoaniline …
Number of citations: 18 www.sciencedirect.com

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